Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt
Overview
Description
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating reagents under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The potassium salt form is obtained by neutralizing the sulfonic acid with potassium hydroxide (KOH).
Chemical Reactions Analysis
Types of Reactions
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while reduction reactions may produce partially fluorinated cyclohexanes.
Scientific Research Applications
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its stability and unique properties.
Industry: Utilized in the production of fluorinated materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the reactivity and binding affinity of the compound with various substrates. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-
- Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-trifluoroethyl)-
- Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-tetrafluoroethyl)-
Uniqueness
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt is unique due to the presence of multiple fluorine atoms, which impart high stability, reactivity, and specific interactions with molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
potassium;1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3S.K/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13;/h(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIBRUAEJSZTFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880117 | |
Record name | Potassium perfluoro-4-ethylcyclohexanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-24-0 | |
Record name | Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium perfluoro-4-ethylcyclohexanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(pentafluoroethyl)cyclohexanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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